4-Acetyl-4-methylcyclohexanone
Overview
Description
4-Acetyl-4-methylcyclohexanone: is an organic compound with the molecular formula C9H14O2 It is a ketone derivative characterized by the presence of an acetyl group and a methyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Acetyl-4-methylcyclohexanone can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with acetic anhydride under heating conditions. The reaction typically proceeds as follows:
[ \text{4-Methylcyclohexanone} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
The reaction is carried out by heating the mixture for several hours, resulting in the formation of the desired product .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous catalytic processes to ensure high yield and purity. The use of catalysts such as phosphotungstic acid supported on molecular sieves can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
4-Acetyl-4-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Acetyl-4-methylcyclohexanone has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industrial Chemistry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 4-Acetyl-4-methylcyclohexanone involves its interaction with specific molecular targets. The compound can undergo keto-enol tautomerism, where the keto form (carbonyl group) and the enol form (hydroxyl group) are in equilibrium. This tautomerism plays a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Methylcyclohexanone: Similar in structure but lacks the acetyl group.
Cyclohexanone: A simpler ketone without the methyl and acetyl substitutions.
4-Acetylcyclohexanone: Contains the acetyl group but lacks the methyl substitution.
Uniqueness:
4-Acetyl-4-methylcyclohexanone is unique due to the presence of both the acetyl and methyl groups on the cyclohexanone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
4-acetyl-4-methylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7(10)9(2)5-3-8(11)4-6-9/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIJJZWNWAPJBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC(=O)CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505968 | |
Record name | 4-Acetyl-4-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6848-93-7 | |
Record name | 4-Acetyl-4-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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